1-(4-Bromo-3-methylphenyl)butan-1-one
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Overview
Description
1-(4-Bromo-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanone chain
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one typically involves the bromination of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)butan-1-one can be compared with other similar compounds such as:
1-(4-Fluoro-3-methylphenyl)butan-1-one: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Chloro-3-methylphenyl)butan-1-one:
1-(4-Iodo-3-methylphenyl)butan-1-one: The presence of an iodine atom makes it more reactive in certain substitution reactions.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQTVVDEDLNVKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716654 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266996-84-2 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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